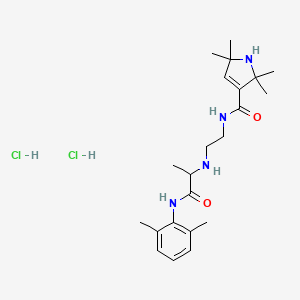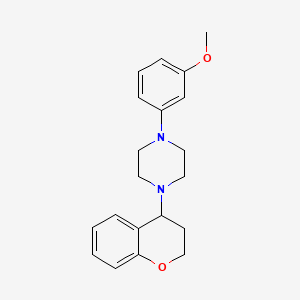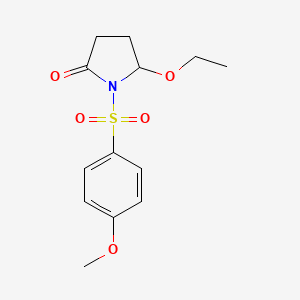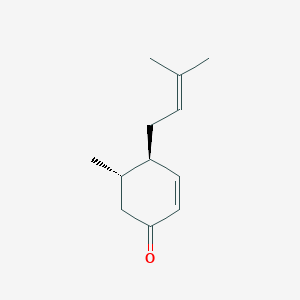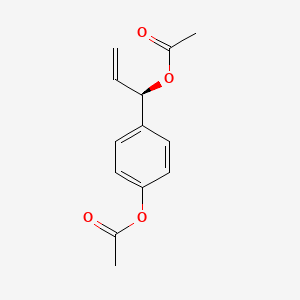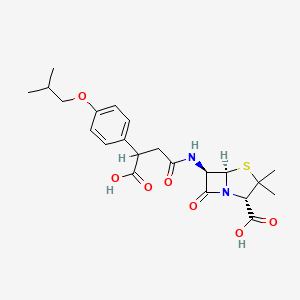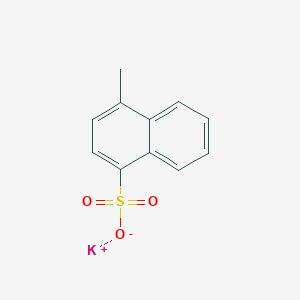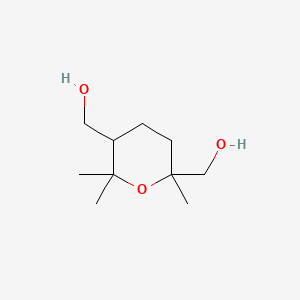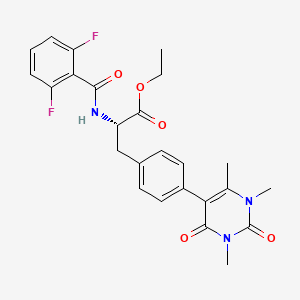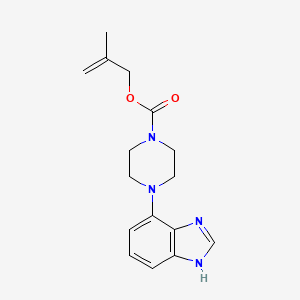
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring, a benzimidazole moiety, and a propenyl ester group, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the piperazinecarboxylic acid with 2-methyl-2-propenyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the propenyl ester group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, 2-methyl-2-propenyl ester
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-5-yl)-, 2-methyl-2-propenyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is unique due to its specific substitution pattern on the benzimidazole ring, which can result in distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
84806-91-7 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
2-methylprop-2-enyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)10-22-16(21)20-8-6-19(7-9-20)14-5-3-4-13-15(14)18-11-17-13/h3-5,11H,1,6-10H2,2H3,(H,17,18) |
InChI-Schlüssel |
XXMLYZCMMBRKIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


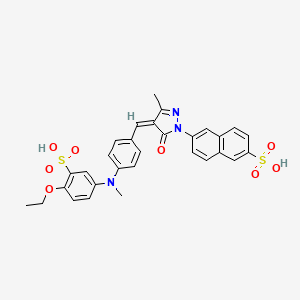
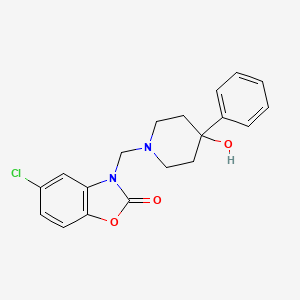
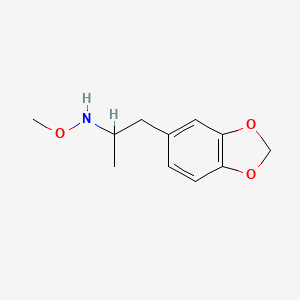
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
